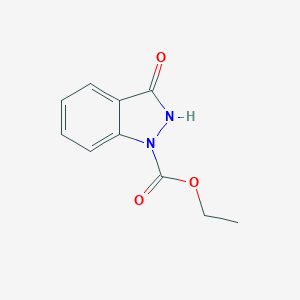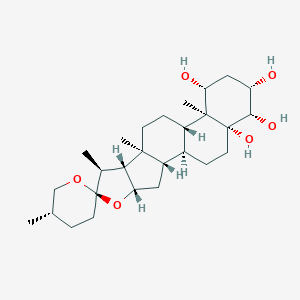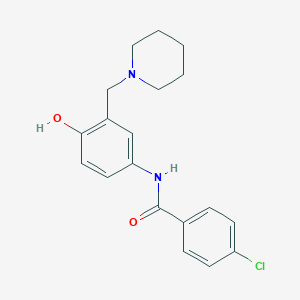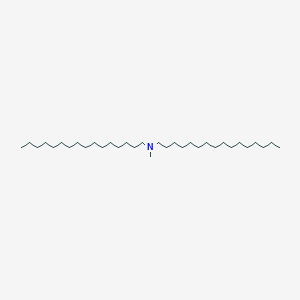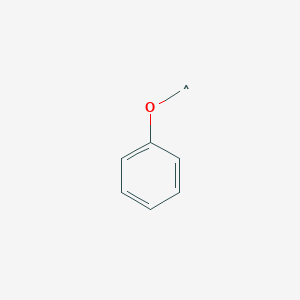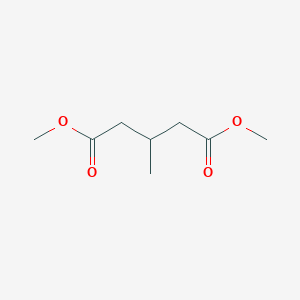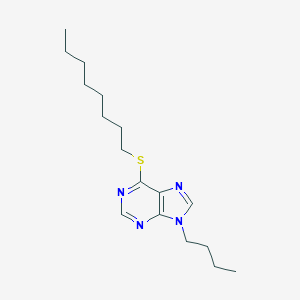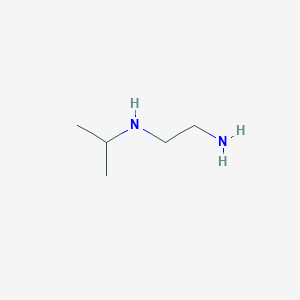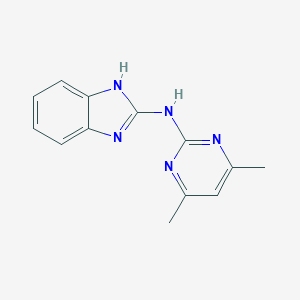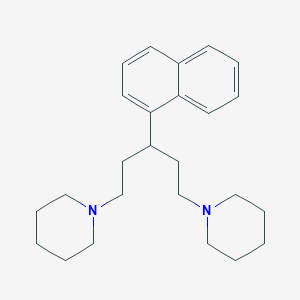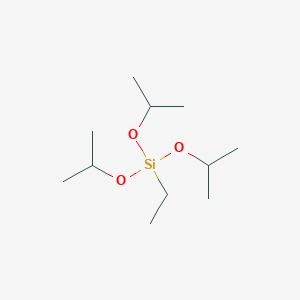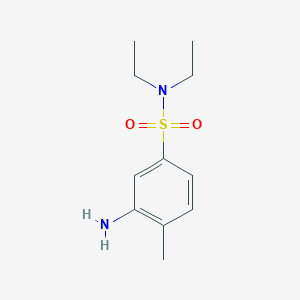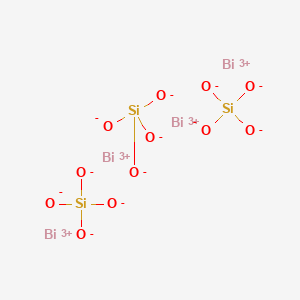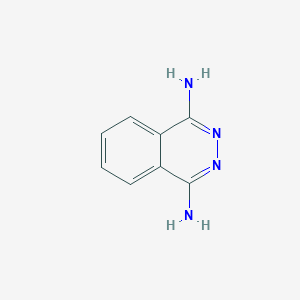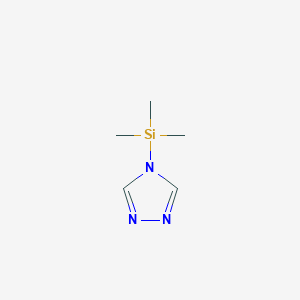
Trimethyl(1,2,4-triazol-4-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(1,2,4-triazol-4-yl)silane, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TTS belongs to the family of organosilicon compounds and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
作用機序
Trimethyl(1,2,4-triazol-4-yl)silane is a silicon-containing compound that has a unique mechanism of action. Trimethyl(1,2,4-triazol-4-yl)silane can undergo hydrolysis in the presence of water to form silanol and 1,2,4-triazole. The silanol can then react with other silanol molecules to form a network of silicon-oxygen bonds, leading to the formation of various silicon-containing materials.
生化学的および生理学的効果
Trimethyl(1,2,4-triazol-4-yl)silane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trimethyl(1,2,4-triazol-4-yl)silane can induce cytotoxicity in cancer cells, suggesting its potential as an anticancer agent. Trimethyl(1,2,4-triazol-4-yl)silane has also been shown to exhibit antifungal activity against various fungal species.
実験室実験の利点と制限
One of the primary advantages of Trimethyl(1,2,4-triazol-4-yl)silane is its unique properties, which make it a versatile reagent for various applications. Trimethyl(1,2,4-triazol-4-yl)silane is also relatively easy to synthesize and handle, making it an ideal reagent for lab experiments. However, Trimethyl(1,2,4-triazol-4-yl)silane has some limitations, including its high reactivity with water and air, which can lead to the formation of unwanted byproducts. Trimethyl(1,2,4-triazol-4-yl)silane can also be expensive, limiting its use in some experiments.
将来の方向性
There are several future directions for the study of Trimethyl(1,2,4-triazol-4-yl)silane. One of the primary directions is the development of new synthetic methods for Trimethyl(1,2,4-triazol-4-yl)silane that are more efficient and cost-effective. Another direction is the study of Trimethyl(1,2,4-triazol-4-yl)silane's potential as an anticancer agent and its mechanism of action. Further studies are also needed to explore Trimethyl(1,2,4-triazol-4-yl)silane's potential as an antifungal agent and its effects on various fungal species.
合成法
The synthesis of Trimethyl(1,2,4-triazol-4-yl)silane involves the reaction between 1,2,4-triazole and trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction yields Trimethyl(1,2,4-triazol-4-yl)silane as a colorless liquid with a boiling point of 131-133°C.
科学的研究の応用
Trimethyl(1,2,4-triazol-4-yl)silane has been extensively used in scientific research due to its unique properties. One of the primary applications of Trimethyl(1,2,4-triazol-4-yl)silane is in the field of materials science, where it is used as a precursor for the synthesis of various silicon-containing materials, such as silicon carbide and silicon nitride. Trimethyl(1,2,4-triazol-4-yl)silane is also used in organic chemistry as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
特性
CAS番号 |
18827-14-0 |
|---|---|
製品名 |
Trimethyl(1,2,4-triazol-4-yl)silane |
分子式 |
C5H11N3Si |
分子量 |
141.25 g/mol |
IUPAC名 |
trimethyl(1,2,4-triazol-4-yl)silane |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3 |
InChIキー |
YXIMDWIDDDTNPG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NN=C1 |
正規SMILES |
C[Si](C)(C)N1C=NN=C1 |
同義語 |
4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



